

Independent Replication of (R)-JNJ-31020028 Research Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings for **(R)-JNJ-31020028**, a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. While direct, independent head-to-head replication studies of the initial characterization are limited, this document synthesizes data from the foundational research and subsequent independent studies that have utilized **(R)-JNJ-31020028** as a pharmacological tool. This approach offers an objective comparison with alternative Y2 receptor antagonists and provides supporting experimental data to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative data for **(R)-JNJ-31020028** and comparable Y2 receptor antagonists, BIIE0246 and CYM 9484. The data is compiled from original characterization papers and subsequent independent research.

Table 1: In Vitro Receptor Binding Affinity



Compoun d	Target	Species	Assay Type	Radioliga nd	pIC50 / Ki (nM)	Referenc e
(R)-JNJ- 31020028	Human Y2	Human	Radioligan d Binding	[125I]PYY	pIC50 = 8.07 ± 0.05	[1]
Rat Y2	Rat	Radioligan d Binding	[125I]PYY	pIC50 = 8.22 ± 0.06	[1]	
Mouse Y2	Mouse	Radioligan d Binding	Not Specified	pIC50 = 8.21		
BIIE0246	Human Y2	Human	Radioligan d Binding	[125I]PYY3 -36	Ki = 8 nM	[2]
Rat Y2	Rat	Radioligan d Binding	[125I]PYY3 -36	Ki = 8-15 nM	[2][3]	
CYM 9484	Human Y2	Human	Radioligan d Binding	Not Specified	IC50 = 19 nM	_

Table 2: In Vitro Functional Antagonism

Compoun d	Target	Species	Assay Type	Agonist	рА2 <i>I</i> рКВ	Referenc e
(R)-JNJ- 31020028	Human Y2	Human	Calcium Mobilizatio n	PYY	pKB = 8.04 ± 0.13	
BIIE0246	Rat Y2	Rat	Vas Deferens Contraction	NPY	pA2 = 8.1	
Dog Y2	Dog	Saphenous Vein Contraction	NPY	pA2 = 8.6		

Table 3: In Vivo Efficacy in Animal Models of Depression



Compound	Animal Model	Species	Dosing Regimen	Key Finding	Reference
(R)-JNJ- 31020028	Olfactory Bulbectomy	Rat	5.6 μ g/day , chronic i.c.v. infusion	Reduced immobility time in forced swim test	
Desipramine (TCA)	Freely Moving Rat	Rat	3-30 mg/kg, s.c.	Dose- dependent increase in cortical norepinephrin e	
Venlafaxine (SNRI)	Freely Moving Rat	Rat	3-30 mg/kg, s.c.	Dose- dependent increase in cortical norepinephrin e	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

In Vitro Receptor Binding Assays

Original (R)-JNJ-31020028 Characterization (Shoblock et al., 2009):

- Cell Lines: KAN-Ts cells stably expressing the human Y2 receptor and membrane homogenates from rat hippocampus for the rat Y2 receptor.
- Radioligand: [125I]-Peptide YY (PYY).
- Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high



concentration of unlabeled NPY. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was counted.

Data Analysis: IC50 values were calculated from competition curves and converted to pIC50 values (-log(IC50)).

In Vitro Functional Antagonism Assay (Calcium Mobilization)

Original (R)-JNJ-31020028 Characterization (Shoblock et al., 2009):

- Cell Line: KAN-Ts cells expressing the human Y2 receptor and a chimeric G-protein (Gqi5) to couple the receptor to the phospholipase C pathway.
- Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The ability of (R)-JNJ-31020028 to inhibit PYY-stimulated calcium mobilization was measured.
- Data Analysis: The antagonist dissociation constant (pKB) was calculated using the Schild equation.

In Vivo Behavioral Model (Forced Swim Test)

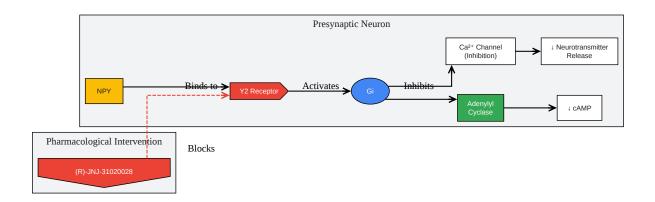
Independent Validation (Morales-Medina et al., 2012):

- Animals: Olfactory bulbectomized (OBX) rats, a model of depression.
- Drug Administration: (R)-JNJ-31020028 was administered via chronic intracerebroventricular (i.c.v.) infusion using osmotic mini-pumps.
- Procedure: Rats were placed in a cylinder of water from which they could not escape. The
 duration of immobility, a measure of behavioral despair, was recorded.
- Data Analysis: The total time of immobility was compared between the drug-treated group and a vehicle control group.

Visualizations

The following diagrams illustrate key concepts related to the research of (R)-JNJ-31020028.

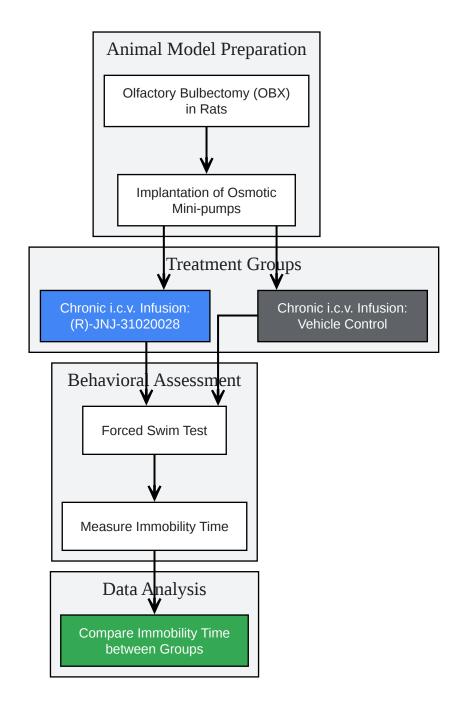




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Caption: NPY Y2 Receptor Signaling Pathway and Antagonism by (R)-JNJ-31020028.

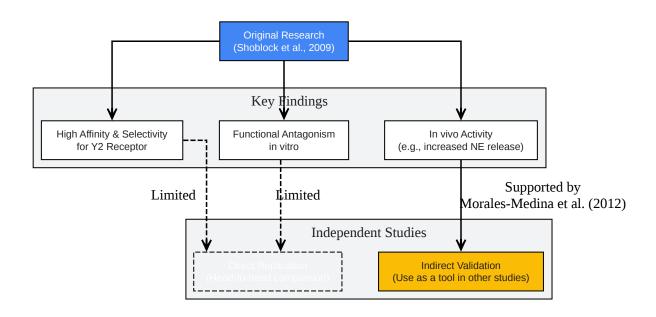




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Caption: Experimental Workflow for In Vivo Antidepressant-like Effect Assessment.





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Caption: Status of Independent Replication for (R)-JNJ-31020028 Findings.

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